(2-methyl-2H-1,2,3-triazol-4-yl)methanol
Overview
Description
(2-Methyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C4H7N3O. It belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Mechanism of Action
Target of Action
Triazole derivatives have been found to bind with high affinity to multiple receptors . They are known to interact with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with different targets, leading to changes in the biological system . For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
It’s worth noting that triazole derivatives have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Triazole scaffolds are known to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Some triazole derivatives have shown promising cytotoxic activities against various cancer cell lines .
Action Environment
It’s worth noting that the stability of triazole compounds against metabolic degradation, their ability to form hydrogen bonds, and their active involvement in dipole-dipole and π-stacking interactions contribute to their enhanced biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol can be achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click reaction.” This method involves the reaction of an organic azide with an alkyne to form the triazole ring . The reaction conditions typically include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is usually carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters such as temperature, reaction time, and catalyst loading to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions[][3].
Major Products Formed
Oxidation: Formation of (2-methyl-2H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used[][3].
Scientific Research Applications
(2-Methyl-2H-1,2,3-triazol-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
- (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde
Uniqueness
(2-Methyl-2H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its triazole ring contributes to its stability and bioactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2-methyltriazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-5-2-4(3-8)6-7/h2,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCYUGLJCAPLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942060-50-6 | |
Record name | (2-methyl-2H-1,2,3-triazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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